N-Phthaloylglycine

Catalog No.
S571431
CAS No.
4702-13-0
M.F
C10H7NO4
M. Wt
205.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phthaloylglycine

CAS Number

4702-13-0

Product Name

N-Phthaloylglycine

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)acetic acid

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C10H7NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13)

InChI Key

WQINSVOOIJDOLJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O

Synonyms

N-phthalylglycine, phthaloyl glycine

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O

Peptide Synthesis:

N-Phthaloylglycine serves as a valuable building block in the process of peptide synthesis, particularly in solution-phase peptide synthesis. Its significance lies in its ability to:

  • Protect the N-terminus (amino-terminal group) of the peptide chain: This protection prevents unwanted side reactions during peptide bond formation with other amino acids.
  • Facilitate selective deprotection under mild conditions: The phthaloyl group can be selectively removed using hydrazine, allowing for the controlled exposure of the N-terminus for further chain elongation.

These properties make N-Phthaloylglycine a versatile tool for constructing various peptide sequences, essential for studying protein function, designing therapeutic drugs, and developing new materials.

Organic Synthesis:

Beyond peptide synthesis, N-Phthaloylglycine finds use in other areas of organic synthesis due to its:

  • Reactivity of the carboxylic acid group: This functional group allows for further chemical transformations, enabling the synthesis of more complex molecules.
  • Conversion to other valuable starting materials: N-Phthaloylglycine can be readily converted into other useful building blocks, such as phthalimide, through various chemical reactions.

Biological Studies:

While less common than its applications in synthesis, N-Phthaloylglycine also finds use in specific biological studies. For instance, research has explored its potential as:

  • A substrate for enzymes involved in amino acid metabolism: Studying the interaction of N-Phthaloylglycine with these enzymes can provide insights into cellular processes and potential drug targets.
  • A probe for investigating protein-protein interactions: N-Phthaloylglycine can be attached to specific amino acid residues in proteins to study their interactions with other molecules.
  • N-Phthaloylglycine is a white to off-white crystalline solid [, ].
  • It is synthesized from readily available chemicals [].

Molecular Structure Analysis

  • N-Phthaloylglycine has the chemical formula C₁₀H₇NO₄ [].
  • Its structure consists of a phthaloyl group (C₆H₄O₂) linked to a glycine molecule (CH₂(NH₂)COOH) through the nitrogen atom (N) of the glycine [, ].

Chemical Reactions Analysis

  • N-Phthaloylglycine is a versatile intermediate in organic synthesis. It can be used as a starting material for the synthesis of various other molecules [].
  • Due to its protective effect on the amine group (NH₂), it allows for further chemical modifications on the glycine part of the molecule [].
  • The specific reactions N-phthaloylglycine participates in depend on the desired end product [].

Physical And Chemical Properties Analysis

  • Melting point: 222-224 °C [].
  • Solubility: Soluble in hot water, methanol, ethanol, and dimethylformamide [].
  • Relatively stable under normal storage conditions [].
  • No specific data on the toxicity of N-Phthaloylglycine is readily available.
  • As with most chemicals, it is advisable to handle it with care following general laboratory safety guidelines [].
  • Always consult the Safety Data Sheet (SDS) for specific handling instructions before working with N-phthaloylglycine [].

Please note:

  • N-Phthaloylglycine is for research purposes only [].
  • This information is not a substitute for professional safety advice.

XLogP3

0.9

UNII

6J5LY4N0CG

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 6 of 7 companies with hazard statement code(s):;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4702-13-0

Wikipedia

N-(carboxymethyl)phthalimide

Dates

Modify: 2023-08-15

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